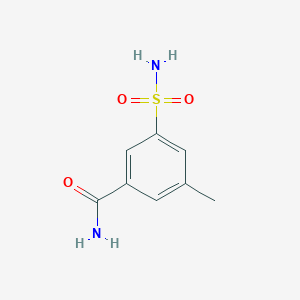![molecular formula C14H16ClN B13521417 1-[1-(Naphthalen-2-yl)cyclopropyl]methanamine hydrochloride](/img/structure/B13521417.png)
1-[1-(Naphthalen-2-yl)cyclopropyl]methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(Naphthalen-2-yl)cyclopropyl]methanamine hydrochloride is a chemical compound with the molecular formula C14H15N·HCl. It is known for its unique structure, which includes a naphthalene ring attached to a cyclopropyl group, and is commonly used in various scientific research applications .
Preparation Methods
The synthesis of 1-[1-(Naphthalen-2-yl)cyclopropyl]methanamine hydrochloride typically involves the following steps:
Amination: The addition of an amine group to the cyclopropylated naphthalene.
Hydrochloride Formation: The final step involves converting the free amine into its hydrochloride salt form.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-[1-(Naphthalen-2-yl)cyclopropyl]methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[1-(Naphthalen-2-yl)cyclopropyl]methanamine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[1-(Naphthalen-2-yl)cyclopropyl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
1-[1-(Naphthalen-2-yl)cyclopropyl]methanamine hydrochloride can be compared with other similar compounds, such as:
- 1-(Naphthalen-1-yl)cyclopropylmethanamine hydrochloride
- 1-(Naphthalen-2-yl)cyclohexylmethanamine hydrochloride
These compounds share structural similarities but differ in their specific chemical properties and biological activities. The unique cyclopropyl group in this compound distinguishes it from its analogs, potentially leading to different reactivity and applications .
Properties
Molecular Formula |
C14H16ClN |
|---|---|
Molecular Weight |
233.73 g/mol |
IUPAC Name |
(1-naphthalen-2-ylcyclopropyl)methanamine;hydrochloride |
InChI |
InChI=1S/C14H15N.ClH/c15-10-14(7-8-14)13-6-5-11-3-1-2-4-12(11)9-13;/h1-6,9H,7-8,10,15H2;1H |
InChI Key |
LGJBRKGJMCFPOR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CN)C2=CC3=CC=CC=C3C=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


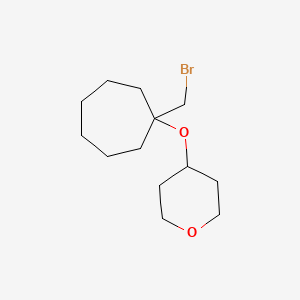
![methyl4-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]benzoate](/img/structure/B13521344.png)
![7-phenylmethoxycarbonyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13521357.png)
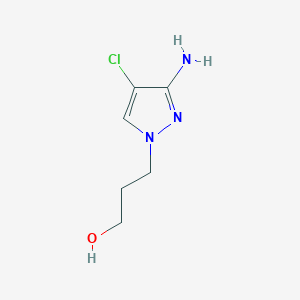
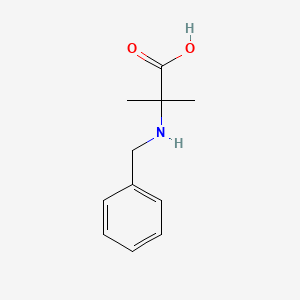
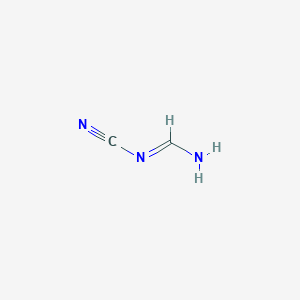
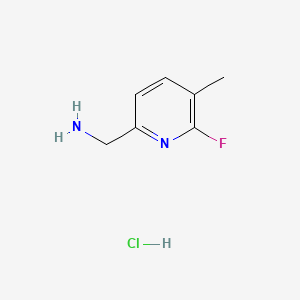
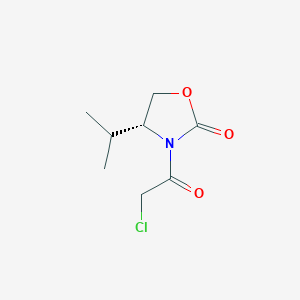
![(2S,3R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanedioic acid](/img/structure/B13521398.png)
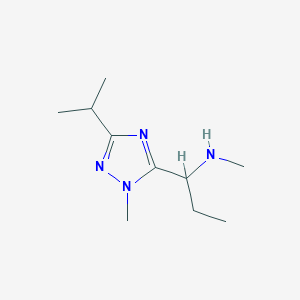

![2-[(3-Hydroxypyridin-2-yl)formamido]aceticacidhydrochloride](/img/structure/B13521422.png)
